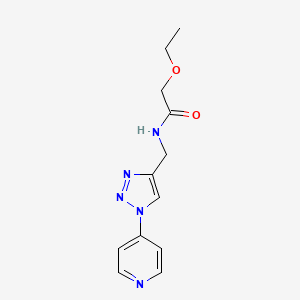

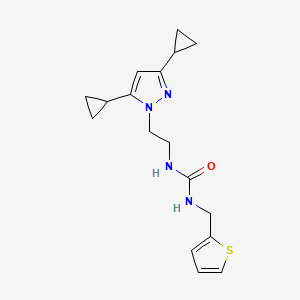

![molecular formula C24H20N4O3S B2487706 [1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897473-76-6](/img/structure/B2487706.png)

[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Although the specific synthesis of "[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" is not detailed in available literature, the synthesis of similar compounds typically involves multi-step organic reactions, including Suzuki cross-coupling, nucleophilic substitution, and cyclization reactions. These methods offer routes to construct the complex frameworks of such molecules, enabling the introduction of various functional groups at specific positions within the molecule (Reddy & Reddy, 2016).

科学的研究の応用

Corrosion Inhibition

- Application : A study explored the use of similar organic inhibitors for the corrosion inhibition of mild steel in acidic media. Compounds with related structures showed significant efficiency in protecting mild steel surfaces by forming a protective film layer, suggesting potential applications for [1,1'-Biphenyl]-4-yl derivatives in corrosion prevention (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Antimicrobial Activity

- Application : Research into similar compounds has indicated antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents or treatments (Patel, Agravat, & Shaikh, 2011).

Anti-Mycobacterial Properties

- Application : Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, closely related to the compound , have been identified as new anti-mycobacterial chemotypes, showing effectiveness against Mycobacterium tuberculosis. This indicates a potential application in tuberculosis treatment (Pancholia et al., 2016).

Antibacterial Activity

- Application : Studies on derivatives of [1,1'-Biphenyl]-4-yl compounds have reported in vitro antibacterial activity against various bacterial strains, suggesting their use in developing antibacterial agents (Reddy & Reddy, 2016).

Insecticidal Activity

- Application : Certain derivatives have shown insecticidal activities, particularly against armyworms. This opens up possibilities for their use in agricultural pest control (Ding et al., 2019).

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (pnt), have been shown to exhibit antimicrobial activity against strains of staphylococcus . They inhibit DNA gyrase, a type II topoisomerase, which is essential for bacterial DNA replication .

Mode of Action

This interaction can lead to disruption of bacterial DNA replication, thereby exerting its antimicrobial effects .

Biochemical Pathways

The compound’s interaction with DNA gyrase affects the DNA supercoiling process, a crucial part of the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the normal functioning of this pathway, leading to the cessation of bacterial growth.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of similar compounds suggest that they may have good bioavailability and could be well-distributed throughout the body .

Result of Action

The inhibition of DNA gyrase by the compound leads to the disruption of bacterial DNA replication. This results in the cessation of bacterial growth, thereby exerting its antimicrobial effects .

特性

IUPAC Name |

[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3S/c29-23(19-8-6-18(7-9-19)17-4-2-1-3-5-17)26-12-14-27(15-13-26)24-25-21-11-10-20(28(30)31)16-22(21)32-24/h1-11,16H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSADVCWLZKDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2487634.png)

![2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride](/img/structure/B2487641.png)

![2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane](/img/structure/B2487643.png)

![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)